Blonanserin

Description

Propriétés

IUPAC Name |

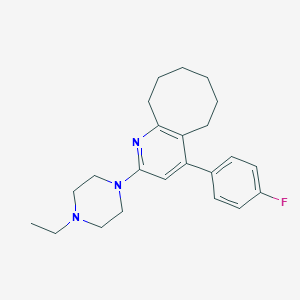

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGOZDAJGBALKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048790 | |

| Record name | Blonanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132810-10-7 | |

| Record name | Blonanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132810-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blonanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blonanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Blonanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLONANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Step 1: Sulfonic Acid Ester Formation

Intermediate I reacts with substituted sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in aprotic solvents such as tetrahydrofuran or dichloromethane. Triethylamine catalyzes the reaction at 0–25°C, achieving complete conversion within 2–4 hours. The sulfonate intermediate (Intermediate II) forms quantitatively, eliminating halogenation-related side products.

Key Advantages :

Step 2: Piperazine Coupling

Intermediate II undergoes nucleophilic displacement with N-ethylpiperazine in refluxing toluene or xylene. Potassium carbonate or DBU (1,8-diazabicycloundec-7-ene) accelerates the reaction, achieving 85–92% yield within 3 hours. Crucially, the sulfonate leaving group’s superior stability prevents competing aryl fluoride substitution, ensuring impurity A levels remain below 0.05%.

Purification Protocol :

Crude this compound is recrystallized from isopropanol/water (4:1 v/v), elevating purity to 99.8% with total impurities ≤0.2%.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of traditional halogenation and modern sulfonylation routes:

This data underscores the sulfonylation method’s superiority in yield, purity, and operational safety.

Industrial-Scale Optimization Strategies

Catalytic Innovations

Recent patents disclose zeolite-immobilized catalysts (e.g., H-Y zeolite) for the sulfonylation step, reducing triethylamine usage by 40% while maintaining 90% conversion. Additionally, flow chemistry systems enable continuous production of Intermediate II, achieving throughputs of 50 kg/day in pilot-scale trials.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La blonansérine a été largement étudiée pour ses applications dans divers domaines :

Mécanisme d'action

La blonansérine exerce ses effets en se liant et en inhibant les récepteurs de la dopamine D2 et D3, ainsi que le récepteur de la sérotonine 5-HT2A avec une forte affinité. Cette action antagoniste réduit la neurotransmission dopaminergique et sérotoninergique, ce qui est censé atténuer les symptômes positifs et négatifs de la schizophrénie. La blonansérine a une faible affinité pour les autres récepteurs de la dopamine et de la sérotonine, ainsi que pour les récepteurs muscariniques, adrénergiques et histaminiques.

Applications De Recherche Scientifique

Pharmacological Profile

Blonanserin is characterized by its selective action on neurotransmitter receptors:

- Dopamine Receptors : Primarily targets D2 and D3 receptors.

- Serotonin Receptors : Modulates 5-HT2A receptors.

- Metabolic Side Effects : Exhibits a low propensity for metabolic side effects and prolactin elevation compared to other antipsychotics like risperidone and olanzapine .

Clinical Studies Overview

Several studies have demonstrated the effectiveness of this compound in treating schizophrenia:

- Study on First-Episode Patients :

- Post-Marketing Surveillance in China :

- Long-Term Efficacy Study :

Safety and Tolerability

This compound has been noted for its favorable safety profile:

- Adverse Effects : Lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .

- Metabolic Impact : Minimal effects on weight gain and metabolic parameters, making it suitable for long-term use .

- Discontinuation Rates : Notably lower than other atypical antipsychotics, with reasons primarily related to ineffectiveness rather than intolerability .

Comparative Efficacy with Other Antipsychotics

In comparative studies, this compound has shown comparable efficacy to other antipsychotics like aripiprazole and risperidone:

| Antipsychotic | Efficacy in Positive Symptoms | Efficacy in Negative Symptoms | Side Effects |

|---|---|---|---|

| This compound | High | High | Low |

| Aripiprazole | Moderate | Moderate | Moderate |

| Risperidone | High | Moderate | High |

Case Study 1: Efficacy in Treatment-Resistant Cases

A study involving patients with treatment-resistant schizophrenia demonstrated that switching to this compound resulted in significant symptom relief for over 65% of participants after switching from less effective antipsychotics .

Case Study 2: Transdermal Patch Application

Recent investigations into a this compound transdermal patch indicated improved adherence and symptom control in patients with acute exacerbations of schizophrenia, highlighting its versatility as a delivery method .

Mécanisme D'action

Blonanserin exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This antagonistic action reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia . This compound has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .

Comparaison Avec Des Composés Similaires

Receptor Binding Profiles

| Compound | D2 Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | Key Metabolites |

|---|---|---|---|

| Blonanserin | 0.12 | 0.68 | This compound C (N-deethyl) |

| Risperidone | 11.3 | 0.16 | 9-Hydroxyrisperidone |

| Haloperidol | 2.4 | >1,000 | Reduced haloperidol |

| Aripiprazole | 0.34 | 3.4 | Dehydro-aripiprazole |

This compound’s unique profile contributes to its lower risk of hyperprolactinemia and weight gain compared to risperidone, though its D2 dominance may explain higher extrapyramidal symptoms (EPS) incidence . This compound C, its major metabolite, reduces EPS liability by modulating receptor interactions .

Efficacy Comparison

Symptom Control

- This compound vs. Risperidone: Meta-analyses of 8 trials (N=1,386) show comparable reductions in PANSS total scores (this compound: −21.3; risperidone: −20.8; p > 0.05) . This compound demonstrates superior improvement in negative symptoms (PANSS negative subscale: −3.4 vs.

- This compound vs. Haloperidol : this compound outperforms haloperidol in negative symptom reduction (PANSS negative: −4.1 vs. −2.9; p < 0.05) .

Cognitive and Social Function

This compound enhances prefrontal cortex-mediated cognitive functions (e.g., working memory) through D1 receptor-PKA signaling . In a 6-week trial, adolescents on this compound showed higher remission rates (PANSS remission: 45% vs. 30% placebo) . Long-term studies note improved social functioning (PSP Scale: +15.2 points at 104 weeks) comparable to aripiprazole and paliperidone .

Adverse Event Profile

| Parameter | This compound | Risperidone | Haloperidol |

|---|---|---|---|

| EPS Incidence | 22–32% | 15–20% | 35–40% |

| Prolactin Elevation | 8% | 35% | 45% |

| Weight Gain | <7% | 12–15% | 5–8% |

| Akathisia | 18–25% | 10–15% | 20–25% |

This compound’s EPS risk is dose-dependent but manageable with dose adjustments .

Special Populations

- Adolescents : this compound 16 mg/day showed higher akathisia (25%) but lower discontinuation rates due to AEs (9.4%) than risperidone .

- Long-term Use : Over 52 weeks, this compound’s AE profile remained stable, with EPS rates decreasing from 32.8% (acute phase) to 10% (long-term) .

Pharmacokinetics and Drug Interactions

Food significantly enhances this compound absorption (Cmax ↑ 50% under fed conditions) . CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound exposure .

Long-term Outcomes

This compound demonstrates sustained efficacy and safety in 1–3-year studies:

Activité Biologique

Blonanserin is a novel atypical antipsychotic primarily indicated for the treatment of schizophrenia. Its pharmacological profile is characterized by its action on various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article delves into the biological activity of this compound, highlighting its receptor binding affinity, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Receptor Binding Profile

This compound exhibits a unique receptor binding profile that distinguishes it from other antipsychotics. It primarily acts as an antagonist at:

- Dopamine D2 and D3 receptors : this compound has a significantly higher affinity for these receptors compared to traditional antipsychotics like haloperidol and atypical agents such as risperidone. Its affinity for D2 receptors is approximately 20 times greater than haloperidol and 94 times greater than risperidone .

- Serotonin 5-HT2A receptors : The drug's affinity for this receptor is lower than that for D2 receptors, which may contribute to its reduced side effects related to weight gain and metabolic syndrome commonly seen with other antipsychotics .

- 5-HT6 receptors : this compound shows relatively high affinity for 5-HT6 receptors (K_i = 11.7 nM), which is believed to be involved in cognitive function improvement .

The low affinity for adrenergic α1, histamine H1, and muscarinic M1 receptors suggests a lower risk of adverse effects such as sedation and orthostatic hypotension .

Pharmacodynamics

This compound's pharmacodynamics involve modulation of neurotransmitter systems critical to schizophrenia:

- Dopamine Modulation : By increasing extracellular levels of norepinephrine and dopamine in the prefrontal cortex, this compound may help alleviate both positive and negative symptoms of schizophrenia .

- Cognitive Function : Clinical studies indicate that this compound can enhance cognitive functions associated with prefrontal cortical activity, potentially benefiting patients with cognitive impairments due to schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption following oral administration, with a maximum plasma concentration achieved within a few hours. Key pharmacokinetic parameters include:

- Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4 in the liver, leading to several metabolites including M-1 and M-3, which have lower pharmacological activity compared to the parent compound .

- Half-life : The terminal elimination half-life ranges from approximately 10.7 to 16.2 hours after a single dose but extends significantly (67.9 hours) after repeated dosing, allowing for once-daily administration in clinical practice .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia:

- Short-term Trials : In double-blind trials, this compound showed comparable efficacy to haloperidol and risperidone in managing positive symptoms while outperforming haloperidol in addressing negative symptoms .

- Long-term Studies : Open-label studies indicated that up to 87% of patients experienced significant improvements in symptoms after prolonged treatment (28 to 56 weeks), as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) scores .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Duration | Sample Size | Improvement Rate | Key Findings |

|---|---|---|---|---|

| Double-blind Trials | Short-term | Varies | Comparable with haloperidol | Effective for positive symptoms; superior for negative symptoms |

| Open-label Studies | 28 - 56 weeks | Varies | 52% - 87% | Significant PANSS/BPRS score reductions |

Safety Profile

This compound is generally well-tolerated among patients:

- Side Effects : It has a lower propensity for metabolic side effects such as weight gain and hyperlipidemia compared to other atypical antipsychotics. The incidence of prolactin elevation is also minimal .

- Clinical Observations : Studies involving adolescents and young adults have reported favorable safety outcomes, suggesting that this compound may be suitable across different age groups without significant complications .

Q & A

Q. What is the primary mechanism of action of blonanserin, and how does it differ from other atypical antipsychotics?

this compound acts as a potent antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, with high selectivity for D₃ receptors compared to other antipsychotics like risperidone and aripiprazole . Unlike agents with significant histaminergic or muscarinic activity, this compound’s receptor profile minimizes metabolic side effects such as weight gain, making it advantageous for long-term studies . Methodologically, receptor binding assays (e.g., radioligand displacement studies) and PET imaging are critical to confirm target engagement in preclinical and clinical models .

Q. What evidence supports this compound’s efficacy in acute-phase schizophrenia treatment?

Randomized controlled trials (RCTs) demonstrate this compound’s non-inferiority to risperidone in reducing Positive and Negative Syndrome Scale (PANSS) scores during acute phases. Key methodological considerations include double-blind designs, standardized dosing (8–24 mg/day), and stratification by symptom severity . Meta-analyses highlight the importance of using intention-to-treat (ITT) analysis sets to account for dropout rates, ensuring robustness in efficacy claims .

Q. How is this compound’s safety profile characterized in short-term studies?

Short-term trials (≤12 weeks) report lower incidence of hyperprolactinemia and weight gain compared to risperidone, validated via systematic reviews using risk difference (RD) calculations . Safety assessments should include monitoring of metabolic parameters (e.g., HbA1c, lipid panels) and ECG for QTc prolongation, with statistical adjustments for baseline covariates .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s effects on cognitive function in first-episode schizophrenia?

Prospective, multicenter, single-arm trials with predefined composite endpoints (e.g., MATRICS Consensus Cognitive Battery) are recommended. This compound monotherapy should be maintained for ≥8 weeks, with permitted adjunctive haloperidol for acute agitation. Data analysis must distinguish full analysis sets (FAS) from per-protocol cohorts to address confounding .

Q. How does this compound’s D₃ receptor occupancy influence its pharmacological effects?

PET studies using [¹¹C]-(+)-PHNO show this compound occupies D₃ receptors (e.g., globus pallidus: 75.7%) as effectively as D₂ receptors (caudate: 74.3%) at clinical doses (12 mg). EC₅₀ values for plasma concentration-receptor occupancy correlations are nearly identical for D₂ (0.39 ng/mL) and D₃ (0.40 ng/mL), suggesting D₃ antagonism contributes to its clinical profile. Methodologically, linear mixed-effects models are critical for analyzing occupancy-concentration relationships .

Q. What pharmacokinetic interactions occur between this compound and CYP3A4 inhibitors?

In vitro human liver microsome (HLM) assays reveal competitive inhibition of this compound metabolism by nimodipine (Ki = 15.2 μM) and amlodipine (Ki = 22.4 μM). Experimental protocols should include Lineweaver-Burk plots to determine inhibition type and secondary replots for αKi validation. In vivo rat models demonstrate increased this compound Cmax (1.8-fold) when co-administered with CYP3A4 inhibitors, necessitating dose adjustments in clinical settings .

Q. How can analytical methods optimize this compound quantification in plasma for pharmacokinetic studies?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) achieves sensitivity down to 0.1 ng/mL with solid-phase extraction (SPE) protocols. Key validation parameters include linearity (r² > 0.99), intraday precision (CV < 15%), and recovery rates (>85%). Cross-validation against GC-MS ensures reproducibility across laboratories .

Q. What genetic polymorphisms influence this compound metabolism and clinical response?

CYP2D6 and CYP3A5 polymorphisms significantly alter N-desethyl this compound (active metabolite) formation. Genotype-phenotype correlation studies require TaqMan SNP genotyping assays and population pharmacokinetic (PopPK) modeling to stratify patients into ultrarapid, extensive, intermediate, and poor metabolizers. Allelic frequency adjustments are critical in ethnically diverse cohorts .

Q. How does this compound compare to lurasidone in modulating cortical neurotransmitter efflux?

Preclinical microdialysis studies show this compound increases prefrontal glutamate (+40%) and acetylcholine (+25%) efflux, mediated by 5-HT₁A partial agonism. In contrast, lurasidone’s effects are weaker due to higher 5-HT₂A/D₂ affinity ratios. Experimental designs should control for dose equivalency (e.g., ED₅₀ for receptor occupancy) and use ANOVA with post-hoc Tukey tests for cross-drug comparisons .

Q. What methodological challenges arise in long-term safety studies of this compound?

Longitudinal observational cohorts must address attrition bias via inverse probability weighting (IPW). Meta-regressions of cardiometabolic outcomes (e.g., weight change WMD = −0.86 kg vs. risperidone) require sensitivity analyses to exclude industry-funded trials, reducing sponsorship bias .

Key Methodological Considerations

- Data Contradictions : Discrepancies in D₃ receptor occupancy between healthy volunteers and schizophrenia patients necessitate stratified subgroup analyses .

- Bias Mitigation : Cochrane Review standards (e.g., dual independent screening, GRADE criteria) are essential for systematic reviews .

- Statistical Rigor : Use mixed-effects models for PET occupancy data and Bonferroni corrections for multiple comparisons in receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.